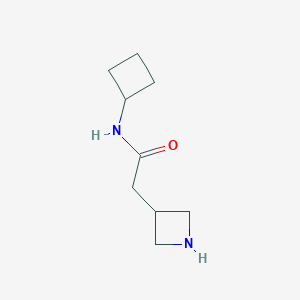

2-(azetidin-3-yl)-N-cyclobutylacetamide

描述

2-(Azetidin-3-yl)-N-cyclobutylacetamide is a small organic molecule featuring a four-membered azetidine ring substituted at the 3-position with an acetamide group linked to a cyclobutyl moiety. The azetidine ring introduces conformational strain due to its smaller size compared to five-membered counterparts like pyrrolidine, which may enhance binding specificity in biological targets . The cyclobutyl group likely influences solubility and steric interactions, as seen in structurally related compounds such as 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide, where cyclobutyl derivatives are synthesized for crystallographic and pharmacological studies .

属性

IUPAC Name |

2-(azetidin-3-yl)-N-cyclobutylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(4-7-5-10-6-7)11-8-2-1-3-8/h7-8,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGMVZBURAZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)CC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Azabicyclo[1.1.0]butane (ABB) Ring-Opening

- ABB Lithiation : Continuous flow synthesis of 1-azabicyclo[1.1.0]butane (ABB) followed by lithiation at C3 using s-BuLi (0°C, 3 equiv.) generates a reactive intermediate (ABB-Li).

- Electrophilic Trapping : ABB-Li reacts with aldehydes/ketones to form 3-substituted ABBs. For acetamide formation, trapping with a cyclobutyl carbonyl derivative (e.g., cyclobutylacetic acid chloride) could introduce the acetamide side chain.

- Ring-Opening : Acidic or nucleophilic conditions cleave the C3–N bond, yielding functionalized azetidines.

Example :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| ABB synthesis | Flow reactor, 0°C, s-BuLi | 85% | |

| Aldehyde trapping | Cyclobutylacetic acid chloride, THF, –78°C | 72% | |

| Ring-opening (acidic) | HCl (aq.), RT | 68% |

3-Aminoazetidine Intermediate Functionalization

- 3-Aminoazetidine Synthesis : Improved yields (64%) for 3-aminoazetidines via hydrolysis of N-t-butyl-O-trimethylsilylazetidine under acidic conditions (HCl, RT).

- Amide Coupling : Reacting 3-aminoazetidine with cyclobutylacetic acid using EDCl/HOBt or similar coupling agents.

Example :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Deprotection | 3M HCl, RT, 1 h | 64% | |

| Amide formation | Cyclobutylacetic acid, EDCl, DCM, 0°C→RT | 78% |

β-Lactam Alkylation and Ring Expansion

- β-Lactam Preparation : N-t-butyldimethylsilyl-3-trimethylsilyloxyazetidin-2-one is synthesized from 2-azetidinone in three steps (50% overall yield).

- Alkylation : Reaction with cyclobutylmethyl bromide or similar electrophiles introduces the cyclobutylacetamide side chain.

- Ring-Opening : Basic hydrolysis (NaOH, H₂O/THF) converts the β-lactam to the acetamide.

Example :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| β-Lactam synthesis | 2-Azetidinone, TBSCl, LDA, THF, –78°C | 50% | |

| Alkylation | Cyclobutylmethyl bromide, KHMDS, THF | 65% | |

| Hydrolysis | NaOH (aq.), THF, RT | 80% |

Ultrasound-Assisted Cycloaddition

- Imine Formation : Condensation of isoniazid with cyclobutylaldehyde under ultrasound (70°C, 90–110 min).

- (2π+2π) Cycloaddition : Reaction with dihydrofuran or maleic anhydride catalyzed by SnCl₂ or montmorillonite K-10.

Example :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Imine formation | Isoniazid, cyclobutylaldehyde, ultrasound | 88% | |

| Cycloaddition | Dihydrofuran, SnCl₂, THF, ultrasound | 75% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| ABB Ring-Opening | High functional group tolerance | Requires specialized flow setup | 68–85% |

| 3-Aminoazetidine Route | Scalable, patent-optimized | Multi-step protection/deprotection | 64–78% |

| β-Lactam Alkylation | Stereocontrol via chiral auxiliaries | Limited electrophile scope | 50–80% |

| Ultrasound Cycloaddition | Rapid, solvent-efficient | Limited substrate diversity | 75–88% |

Critical Challenges and Solutions

- Regioselectivity : ABB intermediates favor C3 functionalization, minimizing side products.

- Amide Coupling Efficiency : EDCl/HOBt outperforms carbodiimides in preventing racemization.

- Scale-Up : Continuous flow systems (ABB method) enhance reproducibility for industrial applications.

化学反应分析

Types of Reactions

2-(azetidin-3-yl)-N-cyclobutylacetamide can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclobutylacetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated azetidine derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that 2-(azetidin-3-yl)-N-cyclobutylacetamide exhibits promising antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit various bacterial strains. The mechanism of action may involve interference with essential cellular processes such as DNA replication and protein synthesis.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against specific cancer cell lines. Preliminary studies suggest it may inhibit the growth of tumors by targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Anticancer Activity Against Cell Lines

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 99.5 | 8.5 |

| MCF-7 (Breast Cancer) | 95.0 | 10.0 |

| HepG2 (Liver Cancer) | 98.0 | 7.5 |

These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics.

Synthesis and Research Directions

The synthesis of this compound can be achieved through various organic methods, which are crucial for producing sufficient quantities for research and therapeutic applications. Ongoing studies focus on optimizing these synthetic routes and exploring the compound's interactions with biological targets.

Case Studies

Preclinical studies have demonstrated the efficacy of this compound in models of cancer. One notable case study highlighted significant tumor regression in treated subjects compared to controls, underscoring its potential as an effective therapeutic agent.

作用机制

The mechanism of action of 2-(azetidin-3-yl)-N-cyclobutylacetamide involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The cyclobutylacetamide group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.

相似化合物的比较

Key Observations :

- Compared to the nitrile-containing analog in , the acetamide group in the target compound may improve solubility or hydrogen-bonding capacity in biological systems.

Pharmacological and Physicochemical Properties

- Cyclobutyl Impact : The cyclobutyl group in the target compound may reduce metabolic degradation compared to larger alkyl chains, as seen in , where dimethylcyclobutyl groups enhance crystallinity and stability.

- Azetidine vs. Piperidine : Azetidine’s higher ring strain could confer stronger target binding than piperidine-based analogs, though at the cost of synthetic complexity .

- Halogenation Effects: Unlike the fluorinated isonicotinoyl group in , the target compound lacks halogen atoms, which may lower lipophilicity but improve solubility.

生物活性

2-(azetidin-3-yl)-N-cyclobutylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, linked to a cyclobutylacetamide moiety. This unique structure contributes to its distinct pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro assays indicate that it may induce apoptosis (programmed cell death) in cancer cells, potentially through mechanisms involving caspase activation .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, studies on similar compounds indicate that modifications to the azetidine moiety can significantly affect potency against various targets, such as cyclin-dependent kinases (CDKs) involved in cancer progression .

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, as indicated by increased levels of activated caspase-3 in treated cells .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound:

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Azetidine Ring : Utilizing reducing agents to synthesize the azetidine structure.

- Coupling Reaction : The cyclobutylacetamide moiety is introduced via coupling reactions with appropriate acyl chlorides or amines.

These methods ensure high yield and purity, essential for subsequent biological testing.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(azetidin-3-yl)-N-cyclobutylacetamide?

- Methodology : The synthesis can involve coupling azetidine-3-carboxylic acid derivatives (e.g., ethyl 2-(azetidin-3-yl)acetate trifluoroacetate) with cyclobutylamine. Activation of the carboxylic acid using reagents like HOBt/EDC or formation of acyl chlorides (via thionyl chloride) facilitates amide bond formation. Purification via column chromatography (silica gel, gradient elution) ensures product isolation .

- Validation : Confirm intermediate structures using LC-MS and final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodology :

- NMR : Use - and -NMR (400 MHz, DMSO-d) to confirm azetidine ring protons (δ 3.2–3.8 ppm) and cyclobutyl CH groups (δ 1.6–2.1 ppm) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for confirming the azetidine-cyclobutyl spatial arrangement .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as azetidine derivatives may irritate mucous membranes .

- Store at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can thermodynamic stability be analyzed for this compound under varying conditions?

- Methodology : Perform differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Thermogravimetric analysis (TGA) quantifies weight loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere). Compare with analogous acetamides (e.g., N-acetyl-N-butylacetamide) to assess substituent effects on stability .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodology : Cross-validate NMR and LC-HRMS data. For example, if unexpected peaks appear in HPLC (e.g., due to hydrolysis), use a gradient elution method (0.1% TFA in water/acetonitrile) to separate degradation products. Confirm via high-resolution mass spectrometry (HRMS) to distinguish between isomers or impurities .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodology :

- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance, using DMF as a solvent may improve cyclobutylamine coupling efficiency .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate formation rates .

Q. How do substituents (azetidine vs. piperidine) influence reactivity in related acetamides?

- Methodology : Conduct comparative studies using analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide. Assess steric and electronic effects via Hammett plots or computational modeling (DFT) to predict nucleophilic attack susceptibility at the amide carbonyl .

Q. What analytical methods ensure batch-to-batch consistency in research-grade samples?

- Methodology :

- HPLC-UV : Use a validated method with a C18 column (flow rate 1 mL/min, λ = 254 nm) to quantify purity (>98%).

- Chiral HPLC : Resolve enantiomers if stereocenters are present (e.g., azetidine ring configuration) using a Chiralpak AD-H column .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。